2-(Oxan-4-ylformamido)-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

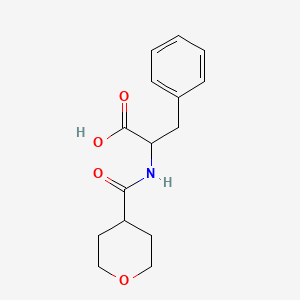

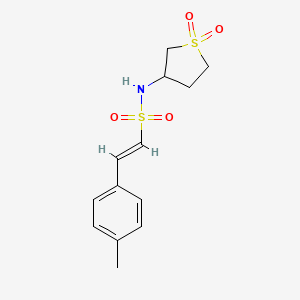

“2-(Oxan-4-ylformamido)-3-phenylpropanoic acid” is a chemical compound with the CAS Number: 1516949-42-0. It has a molecular weight of 201.22 . The IUPAC name for this compound is N-(tetrahydro-2H-pyran-4-ylcarbonyl)alanine .

Molecular Structure Analysis

The InChI code for “2-(Oxan-4-ylformamido)-3-phenylpropanoic acid” is 1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.22 . It’s a powder at room temperature . The predicted properties include a boiling point of 257.52°C, a melting point of 54.48°C, and a vapor pressure of 0.00965 mm Hg at 25°C .Aplicaciones Científicas De Investigación

Computational Peptidology and Density Functional Theory

Research involving 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid and related peptides has been conducted in the field of computational peptidology. A study used conceptual density functional theory to calculate molecular properties and structures of new antifungal tripeptides, which included derivatives of 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid. This approach was effective in predicting the reactivity descriptors and bioactivity scores for these peptides, contributing valuable insights for drug design (Flores-Holguín et al., 2019).

Corrosion Inhibition Studies

Another significant application is in the field of corrosion inhibition. A study focused on the inhibition performance of synthesized amino acid compounds, including 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid (OYPA), on mild steel in hydrochloric acid solution. This research utilized electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to explore the adsorption mechanism and effectiveness of these compounds in protecting against corrosion (Yadav et al., 2016).

Application in Molecular Docking Studies

The compound has also been studied for its role in molecular docking. For instance, a series of biphenyl ester derivatives, including 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid, were synthesized and analyzed for their anti-tyrosinase activities. The study incorporated crystallographic and spectral analysis along with molecular docking to assess their inhibitory effects, revealing that these derivatives can effectively bind to the active sites of enzymes (Kwong et al., 2017).

Biosynthesis in Microorganisms

Moreover, the compound's role in biosynthesis has been explored. In a study, an artificial biosynthetic pathway in Escherichia coli was developed to yield phenylpropanoic acids, such as 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid, from simple carbon sources. This approach has significant implications for pharmaceutical applications and food ingredients, demonstrating a method for producing complex plant secondary metabolites derived from phenylpropanoic acids (Kang et al., 2012).

Use in Solar Cell Devices

The compound has also been investigated in the context of solar cell devices. A study involving donor-acceptor organic dyes, which included derivatives of 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid, demonstrated its application in improving solar cell efficiency. The study provided insights into the regeneration rate constants and efficiency optimization for solar cells (Robson et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

2-(oxane-4-carbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(12-6-8-20-9-7-12)16-13(15(18)19)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUWRUWGKUAOEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxan-4-ylformamido)-3-phenylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2401069.png)

![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2401072.png)

![N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-2-[methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2401075.png)

![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)

![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)